4-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid
Description
4-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid is a biphenylsulfonamide derivative featuring a 4'-chloro substituent on the distal phenyl ring, a sulfonamide linkage at the 4-position of the proximal phenyl ring, and a benzoic acid moiety. This compound is of interest in medicinal chemistry due to its structural similarity to glucagon receptor antagonists and other bioactive sulfonamides .
Properties
IUPAC Name |
4-[[4-(4-chlorophenyl)phenyl]sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO4S/c20-16-7-1-13(2-8-16)14-5-11-18(12-6-14)26(24,25)21-17-9-3-15(4-10-17)19(22)23/h1-12,21H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWSYJTWHIPSFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801177315 | |
| Record name | 4-[[(4′-Chloro[1,1′-biphenyl]-4-yl)sulfonyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801177315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885269-32-9 | |
| Record name | 4-[[(4′-Chloro[1,1′-biphenyl]-4-yl)sulfonyl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885269-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(4′-Chloro[1,1′-biphenyl]-4-yl)sulfonyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801177315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s structurally related to benzoic acid derivatives, which are known to interact with various enzymes and receptors in the body.
Mode of Action
Based on its structural similarity to benzoic acid derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Biochemical Pathways
Benzoic acid derivatives are known to participate in various biochemical reactions, including oxidation and dehalogenation.
Pharmacokinetics
It’s structurally related to benzoic acid, which is known to be soluble in some organic solvents and in aqueous base. This suggests that it may have good bioavailability.
Result of Action
Structurally similar compounds, such as benzoic acid derivatives, are known to have various biological effects, including antimicrobial activity.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For example, the solubility of benzoic acid derivatives can be influenced by the pH of the environment.
Biochemical Analysis
Biochemical Properties
4-((4’-Chloro-[1,1’-biphenyl])-4-sulfonamido)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes involved in metabolic pathways, such as catechol-1,2-dioxygenase and gentisate-1,2-dioxygenase. These interactions are primarily due to the compound’s structural features, which allow it to bind to the active sites of these enzymes, thereby inhibiting their activity.
Cellular Effects
The effects of 4-((4’-Chloro-[1,1’-biphenyl])-4-sulfonamido)benzoic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the β-ketoadipate pathway, a crucial metabolic route in certain bacteria. By inhibiting key enzymes in this pathway, the compound can alter the metabolic flux and overall cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-((4’-Chloro-[1,1’-biphenyl])-4-sulfonamido)benzoic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its inhibitory effects. Long-term exposure to the compound can result in adaptive changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 4-((4’-Chloro-[1,1’-biphenyl])-4-sulfonamido)benzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of metabolic pathways and potential toxic effects. Threshold effects have been observed, where a certain dosage level is required to achieve noticeable biochemical changes. High doses can also result in adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
4-((4’-Chloro-[1,1’-biphenyl])-4-sulfonamido)benzoic acid is involved in several metabolic pathways, including the β-ketoadipate pathway. It interacts with enzymes such as catechol-1,2-dioxygenase and gentisate-1,2-dioxygenase, affecting the metabolic flux and levels of metabolites. These interactions can lead to the accumulation of intermediate compounds, which may further influence cellular metabolism.
Biological Activity
4-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid, a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its structural features that may enhance its interaction with biological targets, particularly in antiviral and antibacterial applications.
- Molecular Formula : C18H16ClN1O4S
- CAS Number : 885269-34-1
- Molecular Weight : 356.84 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways. Research indicates that sulfonamide derivatives can act on various targets, including viral RNA polymerases and bacterial enzymes.
Antiviral Activity
Recent studies have highlighted the antiviral potential of sulfonamide derivatives, including this compound. For instance, compounds with similar structures have shown significant efficacy against influenza viruses by inhibiting the viral RNA polymerase activity.
Case Study: Influenza Virus Inhibition
In a comparative study evaluating several compounds against the influenza virus A/WSN/33 (H1N1), it was found that derivatives similar to this compound exhibited effective inhibition rates. The study reported:
| Compound | EC50 (µM) | IC50 (µM) |
|---|---|---|
| G07 | 11.38 ± 5.64 | 0.23 ± 0.15 |
| G01 | 16.48 ± 5.57 | Not tested |
| G02 | 10.10 ± 1.66 | Not tested |
These results illustrate that the compound can significantly protect cells from viral infection, suggesting a robust mechanism of action against influenza viruses through interaction with viral proteins .
Antibacterial Activity
The antibacterial properties of sulfonamide compounds are well-documented, particularly their ability to inhibit bacterial folate synthesis. The structure of this compound suggests it may similarly affect bacterial growth.
Study on Antibacterial Efficacy
A recent investigation into the antibacterial activity of various sulfonamide derivatives indicated that those with similar structural motifs to our compound displayed effective inhibition against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that compounds like this compound could be promising candidates for further development as antibacterial agents .
Structure-Activity Relationship (SAR)
The effectiveness of sulfonamide derivatives can often be linked to their structural characteristics. The presence of the chloro-biphenyl moiety in the compound enhances its lipophilicity and potential binding affinity to target proteins.
Key Structural Features Impacting Activity:
- Sulfonamide Group : Essential for antibacterial action.
- Chloro-substitution : May enhance antiviral activity by improving binding interactions.
- Biphenyl Framework : Contributes to overall molecular stability and interaction with biological targets.
Scientific Research Applications
Pharmaceutical Development
4-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid has been investigated for its potential as an anti-inflammatory agent. The sulfonamide moiety is known to enhance the compound's ability to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. Research indicates that similar compounds have shown efficacy in reducing pain and inflammation in various animal models .
Antimicrobial Activity
Studies have documented the antimicrobial properties of sulfonamide derivatives. This compound's structural similarity to known antibiotics suggests it may possess antibacterial activity against a range of pathogens. Preliminary assays have indicated activity against Gram-positive bacteria, warranting further investigation into its mechanism of action and efficacy in clinical settings .
Material Science
In materials science, derivatives of sulfonamide compounds are being explored for their application in polymer chemistry. The incorporation of such compounds into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to evaluate how the addition of this compound affects the overall performance of polymer composites .
Case Studies
Chemical Reactions Analysis
Oxidation Reactions
The biphenyl system and sulfonamide group undergo selective oxidation under controlled conditions:
| Reaction Site | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Benzylic C–H bonds (biphenyl) | KMnO₄/H₂SO₄ (acidic), 80°C | Formation of ketone or carboxylic acid derivatives | |
| Sulfonamide group | H₂O₂/AcOH, 60°C | Sulfonic acid derivatives via N–S bond cleavage |
-
Mechanistic Insight : Oxidation of the biphenyl core typically proceeds via radical intermediates, while sulfonamide oxidation involves electrophilic attack on sulfur.
Reduction Reactions
The sulfonamide and aromatic systems are susceptible to reduction:
| Reaction Site | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Sulfonamide (N–S bond) | LiAlH₄/THF, reflux | Amine derivative (N–H bond formation) | |
| Chlorinated biphenyl | H₂/Pd-C, ethanol, 50°C | Dechlorinated biphenyl analog |
-
Key Observation : Catalytic hydrogenation selectively reduces the C–Cl bond without affecting the sulfonamide group under mild conditions .
Electrophilic Aromatic Substitution
The biphenyl rings participate in electrophilic substitutions, with regioselectivity influenced by the chloro substituent:
-
Steric Effects : The sulfonamide group directs electrophiles to the less hindered para position on the adjacent phenyl ring .
Functional Group Interconversion
The carboxylic acid moiety undergoes classical derivatization:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Esterification | SOCl₂/ROH, reflux | Alkyl ester derivatives | |
| Amide formation | DCC/DMAP, RNH₂ | Sulfonamide-carboxamide hybrids |
Stability and Decomposition
Critical degradation pathways under stress conditions:
Comparative Reactivity Table
A comparison with structurally related compounds highlights unique reactivity:
| Compound | Key Reaction | Distinct
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Biphenyl Core
Chloro vs. Methoxy Substituents
- 4-[[4-(4-Methoxyphenyl)phenyl]sulfonylamino]methylbenzoic acid (): The 4'-methoxy group increases polarity compared to the chloro substituent, enhancing aqueous solubility.
- 4'-Fluoro-biphenyl-4-sulfonyl chloride derivatives ():
Positional Isomerism
- 3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid (): The sulfonamide group at the 3-position (vs.
Modifications to the Sulfonamide Nitrogen
Alkyl and Aryl Substituents
- 3-(4-(N-Propyl-[1,1'-biphenyl]-4-sulfonamido)benzamido)propanoic acid (): A propyl chain on the sulfonamide nitrogen increases hydrophobicity, which may improve membrane permeability but reduce solubility. Yield: 93% .
- Yield: 81% .
Research Implications and Challenges
- Structure-Activity Relationships (SAR) : Chloro and methoxy substituents differentially modulate receptor binding and pharmacokinetics.
- Optimization Needs : Balancing lipophilicity (LogP) and solubility remains critical for bioavailability.
- Unresolved Issues: Limited data on in vivo efficacy of the target compound compared to analogs like and .
Preparation Methods
Preparation of Biphenyl Core
The biphenyl core, specifically 4'-chloro-[1,1'-biphenyl] , can be synthesized through various methods, including:
Ullmann Coupling : This method involves the reaction of aryl halides with copper catalysts to form biaryls. However, it is less commonly used due to toxicity concerns and lower yields compared to modern palladium-catalyzed reactions.
Suzuki-Miyaura Coupling : A more efficient approach involves using palladium-catalyzed Suzuki-Miyaura reactions. This method is highly versatile and can be used to synthesize a wide range of biaryls, including chloro-substituted biphenyls, by reacting aryl halides with arylboronic acids.
Synthesis of Sulfonamide Linkage
Once the biphenyl core is prepared, the sulfonamide linkage can be formed by reacting the biphenyl derivative with a sulfonic acid chloride, followed by reaction with an amine. For the specific case of 4-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid , one would need to synthesize or obtain the corresponding sulfonic acid chloride and then react it with 4-aminobenzoic acid.
Detailed Synthesis Steps
Given the lack of specific literature on This compound , a hypothetical synthesis pathway could involve the following steps:
Synthesis of 4'-Chloro-[1,1'-biphenyl] :
- Use Suzuki-Miyaura coupling to combine 4-chlorophenylboronic acid with 4-bromobenzene in the presence of a palladium catalyst.
Formation of Sulfonic Acid Chloride :
- React the biphenyl derivative with chlorosulfonic acid to form the corresponding sulfonic acid chloride.
-
- React the sulfonic acid chloride with 4-aminobenzoic acid in a suitable solvent like dichloromethane or dimethylformamide (DMF), using a base such as triethylamine to facilitate the reaction.
Q & A
Q. What synthetic methodologies are effective for preparing 4-((4'-chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid?
A multistep synthesis is typically employed. Starting materials like 4-methylbenzene-1-sulfonyl chloride and bromobenzene undergo sulfonation and coupling reactions. Acyl chloride intermediates (e.g., 4-[(4-bromophenyl)sulfonyl]benzoyl chloride) are key precursors, followed by amidation with aromatic amines. Cyclodehydration using ethyl carbonochloridate and 4-methylmorpholine can yield oxazole derivatives, as demonstrated in analogous sulfonamide syntheses . Optimization of reaction conditions (e.g., solvent, temperature) is critical to suppress side reactions like hydrolysis.
Q. How can researchers characterize the structural integrity of this compound?
Combined spectroscopic and analytical techniques are essential:
- NMR spectroscopy : Confirm sulfonamido linkage (δ 7.5–8.5 ppm for aromatic protons) and biphenyl coupling patterns .
- Mass spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns (e.g., loss of SO₂ or Cl groups) .
- Elemental analysis : Validate stoichiometry (C, H, N, S, Cl) within ±0.3% deviation .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as shown for related sulfonamides .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Disk diffusion assays : Test antibacterial activity against Gram-positive/negative strains (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .
- Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HeLa) to determine IC₅₀ values, comparing to reference drugs like cisplatin .
Advanced Research Questions
Q. How do substituents on the biphenyl moiety influence reactivity and bioactivity?
Comparative studies on chloro, bromo, and methyl derivatives reveal:
- Electron-withdrawing groups (e.g., Cl) : Enhance sulfonamide stability but reduce nucleophilic substitution rates .
- Hydrophobic substituents : Improve membrane permeability, as seen in cytotoxicity assays for brominated analogs .
- Steric effects : Bulky groups (e.g., tert-butyl) may hinder enzyme binding, as observed in kinase inhibition studies .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?
- Dose-response profiling : Test compound activity across a broader concentration range (e.g., 0.1–200 µM) to identify non-linear effects .
- Computational docking : Model interactions with target proteins (e.g., carbonic anhydrase) to rationalize discrepancies between in vitro and cellular assays .
- Metabolite analysis : Use LC-MS to detect degradation products or active metabolites that may explain variable bioactivity .
Q. How can environmental fate studies be designed for this compound?
- Photodegradation assays : Expose to UV light (λ = 254 nm) in aqueous solutions, monitoring degradation via HPLC and identifying byproducts (e.g., sulfonic acids) .
- Soil adsorption studies : Measure partition coefficients (Kd) using batch equilibration methods to assess mobility in different soil types .
- Ecotoxicity testing : Evaluate effects on Daphnia magna or algal growth to model aquatic ecosystem impacts .
Q. What advanced techniques optimize purity and stability in long-term storage?
- HPLC-DAD : Monitor degradation under accelerated stability conditions (40°C/75% RH) over 6 months .
- Lyophilization : Stabilize the compound by removing water, as hydrolysis of the sulfonamide group is a primary degradation pathway .
- X-ray powder diffraction (XRPD) : Detect polymorphic transitions that may affect solubility and bioavailability .
Q. How can retrosynthetic planning tools improve synthetic route design?
AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose one-step routes. For example:
- Precursor scoring : Prioritize intermediates with high synthetic accessibility (SAscore <4) .
- Feasibility filters : Exclude reactions requiring hazardous reagents (e.g., Cl₂ gas) or extreme conditions .
- Multi-step pathway generation : Combine amidation and Suzuki-Miyaura coupling steps for biphenyl assembly .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
